molecular formula C17H20N2O B5121248 4-propyl-N-[1-(pyridin-4-yl)ethyl]benzamide CAS No. 959240-17-6

4-propyl-N-[1-(pyridin-4-yl)ethyl]benzamide

Cat. No.: B5121248
CAS No.: 959240-17-6
M. Wt: 268.35 g/mol
InChI Key: JJOBNIBXGUCNLP-UHFFFAOYSA-N
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Description

4-propyl-N-[1-(pyridin-4-yl)ethyl]benzamide is an organic compound that features a benzamide core with a propyl group at the 4-position and a pyridin-4-yl ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-[1-(pyridin-4-yl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-propylbenzoic acid and 4-pyridylethylamine.

    Amide Bond Formation: The carboxylic acid group of 4-propylbenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-[1-(pyridin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-propyl-N-[1-(pyridin-4-yl)ethyl]benzamide involves its interaction with molecular targets such as ROCK1. By inhibiting ROCK1, the compound can modulate various cellular processes, including smooth muscle contraction and cell migration. This inhibition is achieved through binding to the active site of the enzyme, preventing its phosphorylation activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-propyl-N-[1-(pyridin-4-yl)ethyl]benzamide is unique due to its specific substitution pattern, which may confer distinct biological activity and selectivity for certain molecular targets. Its propyl group and pyridin-4-yl ethyl substituent provide a unique combination of hydrophobic and aromatic interactions that can be exploited in drug design .

Properties

IUPAC Name

4-propyl-N-(1-pyridin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-3-4-14-5-7-16(8-6-14)17(20)19-13(2)15-9-11-18-12-10-15/h5-13H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOBNIBXGUCNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC(C)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101264644
Record name 4-Propyl-N-[1-(4-pyridinyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-17-6
Record name 4-Propyl-N-[1-(4-pyridinyl)ethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959240-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Propyl-N-[1-(4-pyridinyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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